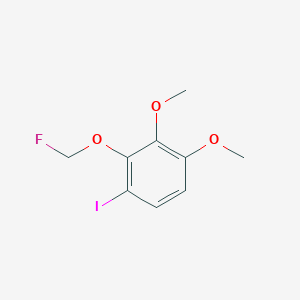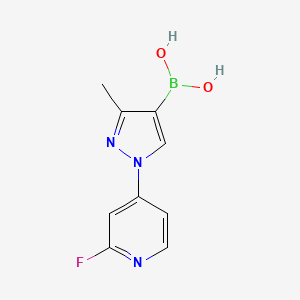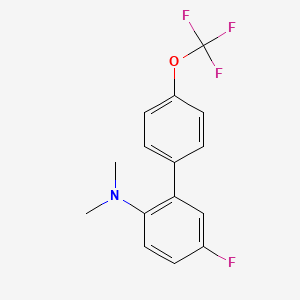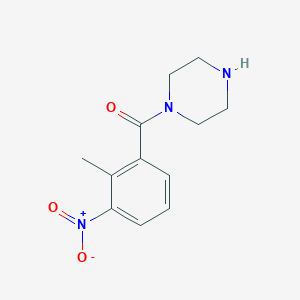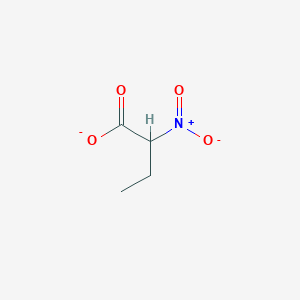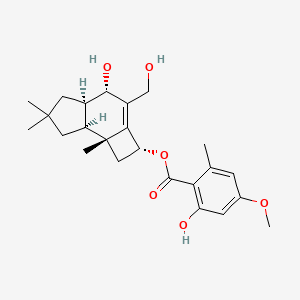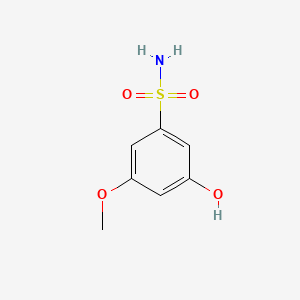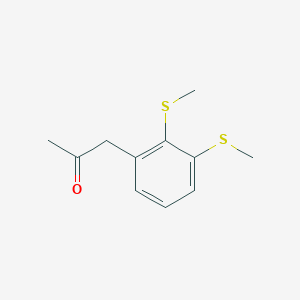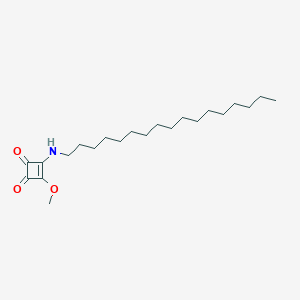
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione is a synthetic organic compound with a unique structure that includes a heptadecylamino group, a methoxy group, and a cyclobutene dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Dione Core: The cyclobutene dione core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Heptadecylamino Group: The heptadecylamino group can be attached through an amination reaction, where a heptadecylamine reacts with the cyclobutene dione core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutene derivatives.
科学研究应用
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- 3-(Hexadecylamino)-4-methoxycyclobut-3-ene-1,2-dione
- 3-(Octadecylamino)-4-methoxycyclobut-3-ene-1,2-dione
Uniqueness
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione is unique due to its specific heptadecylamino group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C22H39NO3 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
3-(heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C22H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)21(25)22(19)26-2/h23H,3-18H2,1-2H3 |
InChI 键 |
RVQHZYFZABAPLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCNC1=C(C(=O)C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



